![molecular formula C9H9NO3 B2402955 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carboxylic acid CAS No. 1196155-91-5](/img/structure/B2402955.png)

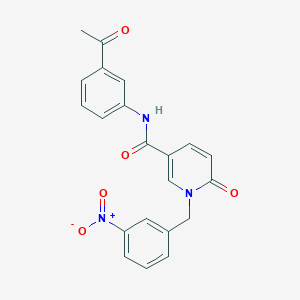

7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carboxylic acid (DHPPCA) is a naturally occurring organic compound that has recently gained attention in the scientific research community due to its potential applications in a variety of areas. DHPPCA is a small molecule that is capable of binding to a variety of proteins, making it a useful tool for studying protein-protein interactions. Additionally, DHPPCA has been used in the synthesis of other compounds, such as peptides, and has been found to be a potent inhibitor of enzymes involved in metabolic pathways.

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

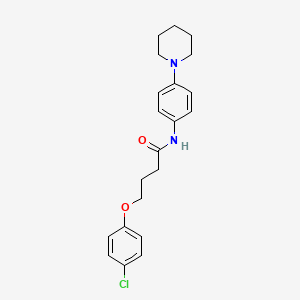

7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carboxylic acid and its derivatives are primarily used in the synthesis of novel heterocyclic compounds. These compounds play a crucial role in the development of pharmaceuticals due to their potential biological and medicinal properties. For instance, Kumar and Mashelker (2007) synthesized 7-Hydroxy/Amino-5-methyl-6-(5-substituted-[1,2,4]oxadiazol-3-yl)-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylic acid amides, which are expected to have hypertensive activity (Kumar & Mashelker, 2007).

Synthesis of Pyrano[4,3-b]pyridine Derivatives

Dabaeva et al. (2019) developed a method for synthesizing pyrano[4,3-b]thieno[3,2-e]pyridine derivatives, indicating the versatility of pyrano[4,3-b]pyridine structures in creating various fused molecular frameworks (Dabaeva et al., 2019).

Synthesis of Novel Triazolo Pyridine Derivatives

Further exploring the chemical diversity, Kumar and Mashelkar (2007) synthesized new 1, 2, 4 triazoles containing 2H-pyrano[2, 3-b]pyridine moiety, demonstrating the compound's potential in generating a variety of bioactive molecules (Ν. V. Kumar, & U. Mashelkar, 2007).

Potential in Creating Fluorinated Compounds

Wang et al. (2012) synthesized Ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives, highlighting the role of pyrano[4,3-b]pyridine derivatives in creating fluorinated compounds which are significant in the field of medicinal chemistry (Wang et al., 2012).

Mécanisme D'action

Target of Action

The primary targets of 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carboxylic acid are currently unknown. The compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .

Mode of Action

It is synthesized from the reaction of 3-amino-7-ethyl-7-methyl-7,8-dihydro-5h-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid ethyl ester with chloroacetic acid chloride, triethyl orthoformate, hydrazine hydrate, and phenyl chloroformate

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. As a novel compound, its effects on various biochemical pathways and their downstream effects are still under investigation .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. Factors such as temperature, pH, and the presence of other molecules can potentially affect the compound’s action .

Propriétés

IUPAC Name |

7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-9(12)6-3-7-5-13-2-1-8(7)10-4-6/h3-4H,1-2,5H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYZMECKWMSCHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1N=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(furan-2-ylmethyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2402876.png)

![3-{[(4-benzyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]methyl}-4-methoxybenzaldehyde](/img/structure/B2402878.png)

![2-Oxo-2-{[4-(trifluoromethyl)phenyl]amino}ethyl (4-methylphenyl)acetate](/img/structure/B2402879.png)

![2-(Chloromethyl)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrobenzo[d]thiazole](/img/structure/B2402884.png)

![(5aR,10bS)-2-Mesityl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2402888.png)

![4-[butyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2402889.png)

![3-Methyl-5-[(3-methylphenyl)sulfamoyl]-1-benzofuran-2-carboxylic acid](/img/structure/B2402890.png)